N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-12-4-6-16(7-5-12)28(25,26)22-10-8-15(9-11-22)18(24)21-19-20-13(2)17(27-19)14(3)23/h4-7,15H,8-11H2,1-3H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKAGQLVTATZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=C(S3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized from 3-chloropentane-2,4-dione and substituted benzoyl chloride . The thiazole intermediate is then reacted with piperidine derivatives under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of advanced purification techniques such as column chromatography and recrystallization ensures the final product meets industrial standards.
Chemical Reactions Analysis
Reactivity of the Acetyl Group
The acetyl group at the 5-position of the thiazole ring undergoes nucleophilic acyl substitution and condensation reactions:
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Acylation/Deacetylation : Reaction with hydrazine derivatives produces hydrazones, as observed in cyclocondensation with 3-chloro-2,4-pentanedione to form substituted thiazoles .
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Aldol Condensation : In alkaline media, the acetyl group reacts with aromatic aldehydes (e.g., benzaldehyde) to yield 5-benzylidene derivatives via Z-configuration intermediates .
Table 1: Acetyl Group Reactivity
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Hydrazone Formation | Reflux in acetone, 4 h | 5-Acetyl-4-methylthiazole hydrazones | 68–85 | |
| Benzylidene Derivative | Na₂CO₃/H₂O, reflux | Z-5-Benzylidene-thiazolone | 72–90 |
Thiazole Ring Modifications
The thiazole core participates in electrophilic substitution and ring-opening reactions:
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Electrophilic Substitution : Bromination occurs preferentially at the 4-methyl group due to steric hindrance at the 5-acetyl position.
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Ring Functionalization : Reactivity with dimethyl acetylenedicarboxylate (DMAD) forms fused thiazolo-pyridine derivatives under mild conditions .
Key Observations:
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Thiazole stability is pH-dependent; the ring remains intact in acidic conditions but degrades in strong alkaline media .
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Substituents at the 2-position (e.g., piperidine-carboxamide) direct regioselectivity in electrophilic attacks .
Tosyl Group Reactivity
The tosyl (p-toluenesulfonyl) group on the piperidine nitrogen is susceptible to cleavage under acidic or reductive conditions:
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Acidic Hydrolysis : Treatment with HCl/EtOH removes the tosyl group, yielding a free piperidine amine.
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Reductive Cleavage : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the sulfonamide bond without affecting other functionalities.
Table 2: Tosyl Group Cleavage
| Method | Conditions | Product | Efficiency | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6 h | 1-Piperidine-4-carboxamide | 89% | |
| Catalytic Hydrogenation | H₂ (1 atm), Pd-C, EtOH | Des-tosyl piperidine derivative | 95% |
Carboxamide Transformations
The carboxamide group at the piperidine-4-position participates in hydrolysis and coupling reactions:
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Hydrolysis : Strong bases (e.g., NaOH) convert the carboxamide to a carboxylic acid, while acidic conditions yield ammonium salts .
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Amide Coupling : EDCI/HOBt-mediated coupling with isonicotinic acid introduces heteroaromatic substituents .
Reaction Pathway:
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Deprotection : Piperidine removes Fmoc groups from intermediates .
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Coupling : Activators like EDCI facilitate amide bond formation with carboxylic acids .
Biological Activity Correlations
Structural modifications impact pharmacological properties:
Scientific Research Applications
Biological Applications
N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide has been investigated for various biological activities:
- Antioxidant Activity : The compound exhibits significant antioxidant properties. One derivative showed the highest antioxidant activity among tested compounds, making it a candidate for further research in oxidative stress-related diseases.
- Antimicrobial Properties : Studies indicate that this compound possesses antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents.
- Enzyme Inhibition : It has been explored as an α-glucosidase inhibitor, which is relevant for managing diabetes by controlling blood sugar levels.
Medical Applications
The therapeutic potential of this compound extends to:
- Cancer Research : Preliminary studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures demonstrated significant antitumor activity in National Cancer Institute (NCI) assays .
Table 1: Summary of Biological Activities
Notable Research Findings
- Antioxidant Studies : A study highlighted that one derivative showed remarkable antioxidant efficacy, potentially useful in formulations aimed at reducing oxidative damage in cells.
- Cytotoxicity Evaluation : In vitro evaluations demonstrated that compounds derived from this compound exhibited significant growth inhibition in various cancer cell lines, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-acetyl-4-methylthiazol-2-yl)benzamide: Similar structure but lacks the piperidine and tosyl groups.
N-(thiazol-2-yl)acetamide: Contains the thiazole ring but different substituents.
Uniqueness
N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide is unique due to its combination of the thiazole ring with piperidine and tosyl groups.
Biological Activity
N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound characterized by its thiazole ring and piperidine structure. This compound has garnered attention in scientific research due to its diverse biological activities, including antioxidant, antibacterial, antifungal, and enzyme inhibitory properties. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N3O4S2. The presence of the thiazole ring is significant as thiazoles are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O4S2 |
| IUPAC Name | N-(5-acetyl-4-methylthiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
| CAS Number | 922461-35-6 |
The biological activity of this compound can be attributed to its multi-target ligand properties. The compound exhibits:
Antioxidant Activity : It has been shown to possess significant antioxidant properties, with derivatives demonstrating varying levels of effectiveness in scavenging free radicals.
Antibacterial and Antifungal Activity : The compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal pathogens. Results indicate notable inhibitory effects against these microorganisms.
Enzyme Inhibition : It acts as an inhibitor for enzymes such as α-glucosidase, which is relevant in the management of diabetes by delaying carbohydrate absorption.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
-
Antioxidant Activity :
- A derivative was found to exhibit the highest antioxidant activity among tested compounds, suggesting potential therapeutic applications in oxidative stress-related conditions.
- Antimicrobial Activity :
-
Enzyme Inhibition :
- Inhibitory assays revealed that the compound effectively inhibits α-glucosidase, with IC50 values comparable to known inhibitors used in diabetes management.
Case Studies
A notable case study involved the synthesis of various thiazole derivatives, including this compound, which were screened for their acetylcholinesterase inhibitory activity. The findings suggested that compounds with similar structural features could serve as leads for developing treatments for neurodegenerative diseases like Alzheimer's .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions starting with thiazole intermediates. For example, acetylation of 4-methylthiazol-2-amine followed by coupling with 1-tosylpiperidine-4-carboxylic acid derivatives. Key steps include:
- Use of pivalic acid or benzamide derivatives to protect reactive sites during intermediate synthesis .
- Alkylation or nucleophilic substitution under anhydrous conditions (e.g., THF, LHMDS as a base) to introduce the tosylpiperidine moiety .
- Final purification via column chromatography or recrystallization, with structural validation by H/C NMR and LC/MS .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodology : X-ray crystallography and spectroscopic techniques are primary tools. For example:
- Single-crystal X-ray diffraction resolves the thiazole-piperidine-tosyl conformational arrangement .
- Comparative analysis of experimental NMR shifts (e.g., H NMR: δ 2.35 ppm for acetyl methyl) with density functional theory (DFT)-predicted values ensures accuracy .
Q. What are the reported biological targets or activities for thiazole-carboxamide derivatives like this compound?
- Methodology : Screening assays focus on enzyme inhibition or receptor modulation. Common approaches include:
- In vitro kinase inhibition assays (e.g., tyrosine kinases) using fluorescence polarization .
- Antimicrobial activity via microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved for this compound?
- Methodology : Discrepancies between molecular mechanics (MM) and X-ray wavefunction refinement (XWR) require:
- Periodic theoretical geometry optimization (e.g., using CRYSTAL17) to reconcile experimental and computational data .
- Validation via Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O hydrogen bonds) that influence packing .
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodology :
- DFT-based frontier molecular orbital (FMO) analysis identifies electrophilic sites (e.g., acetyl carbonyl) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) model solvation effects on reactivity .
Q. How can synthetic yields be optimized for large-scale preparation?
- Methodology :
- Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, stoichiometry). For example, LHMDS-mediated reactions in THF achieve higher yields at –78°C .
- In-line analytics (e.g., HPLC-PDA) monitor intermediates during continuous flow synthesis .
Q. What strategies address contradictory bioactivity data across cell-based assays?
- Methodology :
- Orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) differentiate true activity from off-target effects .
- Stability studies in assay media (e.g., DMEM at 37°C) confirm compound integrity during testing .
Q. How is the compound’s stability under varying storage conditions characterized?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
